Isotridecyl myristate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

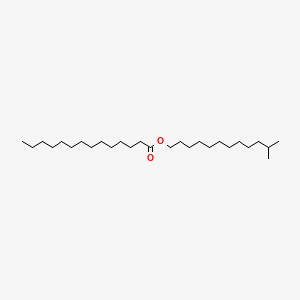

Isotridecyl myristate is a useful research compound. Its molecular formula is C27H54O2 and its molecular weight is 410.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Reaction Mechanism

Myristic Acid+Isotridecyl AlcoholH+ or LipaseIsotridecyl Myristate+H2O

Key Parameters

| Catalyst Type | Temperature Range | Yield (%) | Reaction Time | Source |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 100–150°C | 85–92 | 8–12 hours | |

| Lipase (Enzymatic) | 40–60°C | 78–85 | 24–48 hours | |

| p-Toluenesulfonic Acid | 120–140°C | 88–90 | 6–10 hours |

-

Acid Catalysis : Sulfuric acid remains the industrial standard due to high efficiency, but requires post-reaction neutralization and purification steps .

-

Enzymatic Catalysis : Lipases offer eco-friendly alternatives with lower energy input, though yields are slightly reduced .

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or alkaline conditions, reverting to its parent compounds.

Acidic Hydrolysis

Isotridecyl Myristate+H2OH+Myristic Acid+Isotridecyl Alcohol

Alkaline Hydrolysis (Saponification)

Isotridecyl Myristate+NaOH→Sodium Myristate+Isotridecyl Alcohol

Transesterification

This compound participates in alcoholysis reactions, exchanging its isotridecyl group with other alcohols.

General Reaction

Isotridecyl Myristate+R-OH→R-Myristate+Isotridecyl Alcohol

Oxidation and Stability

-

Auto-Oxidation : Exposure to oxygen at elevated temperatures (>150°C) leads to peroxide formation, causing rancidity.

-

Thermal Stability : Stable up to 200°C under inert atmospheres, making it suitable for high-temperature formulations.

Interactions in Formulations

This compound enhances drug permeability in topical applications through synergistic effects with solvents like isopropanol.

Penetration Enhancement

| Component | Permeability Coefficient (cm/h) | Source |

|---|---|---|

| This compound (Neat) | 0.015 ± 0.002 | |

| 50:50 Isopropanol/IPM | 0.042 ± 0.005 |

Comparative Reactivity of Myristate Esters

| Ester | Hydrolysis Rate (k, h⁻¹) | Preferred Catalyst | Key Application |

|---|---|---|---|

| This compound | 0.12 (pH 7) | H₂SO₄ | Cosmetics, Pharma |

| Isopropyl Myristate | 0.18 (pH 7) | Lipase | Topical Penetration |

| Myristyl Myristate | 0.08 (pH 7) | pTSA | Emollients |

Environmental Degradation

Propiedades

Número CAS |

96518-24-0 |

|---|---|

Fórmula molecular |

C27H54O2 |

Peso molecular |

410.7 g/mol |

Nombre IUPAC |

11-methyldodecyl tetradecanoate |

InChI |

InChI=1S/C27H54O2/c1-4-5-6-7-8-9-10-11-15-18-21-24-27(28)29-25-22-19-16-13-12-14-17-20-23-26(2)3/h26H,4-25H2,1-3H3 |

Clave InChI |

GLXBPZNFNSLJBS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.